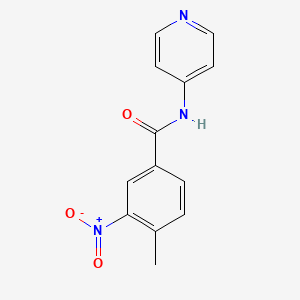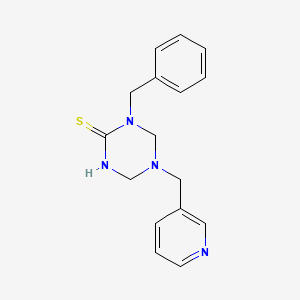
N-(4-chloro-2-fluorophenyl)-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-2-fluorophenyl)-2-thiophenecarboxamide, also known as S-777, is a chemical compound that has gained interest in scientific research due to its potential therapeutic properties. S-777 belongs to the class of small molecules called thiophene carboxamides and has been shown to have a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of N-(4-chloro-2-fluorophenyl)-2-thiophenecarboxamide is not fully understood. However, it has been suggested that N-(4-chloro-2-fluorophenyl)-2-thiophenecarboxamide may exert its anti-inflammatory and anti-cancer effects through the inhibition of certain signaling pathways, such as the NF-κB and STAT3 pathways. Additionally, N-(4-chloro-2-fluorophenyl)-2-thiophenecarboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(4-chloro-2-fluorophenyl)-2-thiophenecarboxamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N-(4-chloro-2-fluorophenyl)-2-thiophenecarboxamide can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-(4-chloro-2-fluorophenyl)-2-thiophenecarboxamide has also been shown to decrease the expression of certain oncogenes, such as c-Myc and cyclin D1, in cancer cells. In vivo studies have demonstrated that N-(4-chloro-2-fluorophenyl)-2-thiophenecarboxamide can reduce inflammation and tumor growth in animal models.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-chloro-2-fluorophenyl)-2-thiophenecarboxamide is its broad range of biological activities, which makes it a useful tool for studying various disease processes. Additionally, N-(4-chloro-2-fluorophenyl)-2-thiophenecarboxamide has been shown to be relatively non-toxic, which is important for laboratory experiments. However, one limitation of N-(4-chloro-2-fluorophenyl)-2-thiophenecarboxamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on N-(4-chloro-2-fluorophenyl)-2-thiophenecarboxamide. One area of interest is the development of N-(4-chloro-2-fluorophenyl)-2-thiophenecarboxamide derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(4-chloro-2-fluorophenyl)-2-thiophenecarboxamide and its potential therapeutic applications in various disease states. Finally, clinical trials are needed to determine the safety and efficacy of N-(4-chloro-2-fluorophenyl)-2-thiophenecarboxamide in humans.
Synthesis Methods
The synthesis of N-(4-chloro-2-fluorophenyl)-2-thiophenecarboxamide involves the reaction of 4-chloro-2-fluoroaniline with 2-thiophenecarboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified through column chromatography to obtain N-(4-chloro-2-fluorophenyl)-2-thiophenecarboxamide in high yield and purity.
Scientific Research Applications
N-(4-chloro-2-fluorophenyl)-2-thiophenecarboxamide has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral activities. In particular, N-(4-chloro-2-fluorophenyl)-2-thiophenecarboxamide has been found to inhibit the replication of hepatitis C virus and herpes simplex virus type 1. Additionally, N-(4-chloro-2-fluorophenyl)-2-thiophenecarboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.
properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClFNOS/c12-7-3-4-9(8(13)6-7)14-11(15)10-2-1-5-16-10/h1-6H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSRIOWZZJUHEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclooctyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5746292.png)
![3,5-dimethyl-4-{[3-(1-pyrrolidinylcarbonyl)phenoxy]methyl}isoxazole](/img/structure/B5746302.png)
![3-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-4(3H)-quinazolinone](/img/structure/B5746308.png)


![N'-[(4-fluorophenyl)sulfonyl]-N-(3-methylphenyl)benzenecarboximidamide](/img/structure/B5746340.png)

![2-({3-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B5746348.png)

![1,1'-[1,4-phenylenebis(methylene)]di(2,5-pyrrolidinedione)](/img/structure/B5746370.png)
![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B5746381.png)

![5-[(1-{4-[(4-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5746390.png)
![2-methoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5746392.png)